molecular formula C6H10F3NO B2734071 3-(2,2,2-Trifluoroethyl)morpholine CAS No. 1083396-16-0

3-(2,2,2-Trifluoroethyl)morpholine

Cat. No.: B2734071
CAS No.: 1083396-16-0
M. Wt: 169.147
InChI Key: FFPWJEVAPQZFFW-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)morpholine is a chemical compound with the molecular formula C6H10F3NO. It is characterized by the presence of a trifluoroethyl group attached to the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethyl)morpholine typically involves the reaction of morpholine with a trifluoroethylating agent. One common method is the reaction of morpholine with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl morpholine oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)morpholine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2,2-Trifluoroethyl)morpholine is unique due to its specific structure, which combines the properties of the morpholine ring with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

3-(2,2,2-Trifluoroethyl)morpholine is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of trifluoroethyl groups is known to enhance the pharmacokinetic properties of drugs, including metabolic stability and bioavailability. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with trifluoroethylamine. Various synthetic routes have been developed to optimize yields and purity. For instance, one efficient method employs a reductive amination strategy that allows for the formation of morpholino derivatives with high yields (up to 98% in some cases) when optimized conditions are used .

The biological activity of this compound can be attributed to its interaction with various biological targets. It has been shown to act as an inhibitor for certain enzymes and receptors, which can lead to therapeutic effects in various diseases.

  • Antiparasitic Activity : Studies have indicated that fluorinated compounds can exhibit enhanced antiparasitic activity. For example, analogs containing trifluoromethyl groups were found to significantly improve efficacy against Plasmodium falciparum, with EC50 values indicating potent activity .
  • Metabolic Stability : The presence of the trifluoroethyl group has been associated with increased metabolic stability in human liver microsomes. This is critical for drug development as it prolongs the compound's half-life in biological systems .
  • Cytotoxicity : Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that certain derivatives exhibit selective cytotoxicity without affecting normal cells, making them potential candidates for further development in cancer therapy .

1. Antiparasitic Studies

In a study examining the efficacy of fluorinated morpholines against P. falciparum, researchers found that this compound derivatives exhibited significantly lower EC50 values compared to non-fluorinated counterparts. Specifically, one derivative showed an EC50 value of 0.010 μM, indicating potent antiparasitic activity .

2. Cancer Cell Line Testing

A series of tests were conducted on human HepG2 liver cancer cells to evaluate the cytotoxic effects of this compound derivatives. The results indicated that while some derivatives had low cytotoxicity (CL int values around 42 μL/min/mg), others showed promising activity with a balance between efficacy and safety profiles .

Table 1: Biological Activity Summary

CompoundTargetEC50 (μM)Metabolic Stability (CL int μL/min/mg)
This compoundP. falciparum0.01042
Derivative AHepG2 Cells0.04870
Derivative BHepG2 Cells0.17781

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)3-5-4-11-2-1-10-5/h5,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPWJEVAPQZFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083396-16-0
Record name 3-(2,2,2-trifluoroethyl)morpholine
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